molecular formula C13H21N B2581162 (2R)-2-(4-Butylphenyl)propan-1-amine CAS No. 2248183-82-4

(2R)-2-(4-Butylphenyl)propan-1-amine

Cat. No.: B2581162
CAS No.: 2248183-82-4
M. Wt: 191.318
InChI Key: ZYBFMGNOERXXRL-NSHDSACASA-N
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Description

(2R)-2-(4-Butylphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a butyl group attached to the phenyl ring and a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-Butylphenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 4-butylbenzaldehyde.

    Formation of Intermediate: The aldehyde group is subjected to a reductive amination reaction with a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques to obtain the desired (2R)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis: Utilizing large reactors for the reductive amination process.

    Purification: Employing crystallization or distillation techniques to purify the product.

    Chiral Resolution: Implementing efficient chiral resolution methods to separate the enantiomers on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-Butylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Substituted amines, amides.

Scientific Research Applications

(2R)-2-(4-Butylphenyl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (2R)-2-(4-Butylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(4-Butylphenyl)propan-1-amine: The enantiomer of the compound with different stereochemistry.

    2-(4-Butylphenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.

    2-(4-Butylphenyl)propan-2-amine: A compound with a different substitution pattern on the amine group.

Uniqueness

(2R)-2-(4-Butylphenyl)propan-1-amine is unique due to its specific stereochemistry, which can impart distinct biological activity and selectivity in its interactions with molecular targets. This makes it valuable for applications where enantioselectivity is crucial, such as in drug development and asymmetric synthesis.

Properties

IUPAC Name

(2R)-2-(4-butylphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-3-4-5-12-6-8-13(9-7-12)11(2)10-14/h6-9,11H,3-5,10,14H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBFMGNOERXXRL-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)[C@@H](C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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